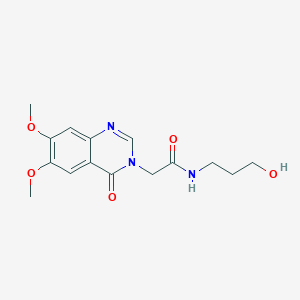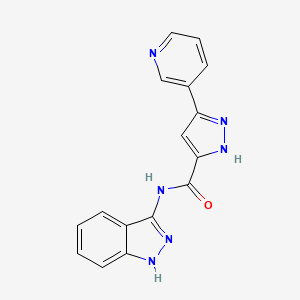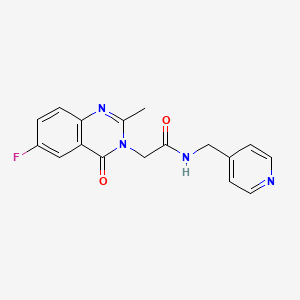![molecular formula C21H24ClN5O3 B10982037 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10982037.png)
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorophenyl group, and a piperazine ring. Its molecular formula is C20H22ClN5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.
Coupling with Piperazine: The 4-(acetylamino)phenylamine is then reacted with 4-(4-chlorophenyl)piperazine-1-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-acetamide: This compound shares a similar structure but lacks the piperazine ring and chlorophenyl group.
N-Acetyl-4,4’-diaminodiphenylsulfone: Another related compound with different functional groups and applications.
Uniqueness
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24ClN5O3 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-15(28)24-17-4-6-18(7-5-17)25-20(29)14-23-21(30)27-12-10-26(11-13-27)19-8-2-16(22)3-9-19/h2-9H,10-14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
PFNPWCGIQNTKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10981957.png)
![2-(4-methoxybenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10981966.png)
![7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10981968.png)

![3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10981980.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10982011.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982014.png)
![3-methyl-N-{2-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B10982015.png)

![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
